

Structure-activity relationship of 10-Methylundecanoic acid analogs.

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Compound of Interest

Compound Name: **10-Methylundecanoic acid**

Cat. No.: **B1207798**

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A comprehensive analysis of the structure-activity relationship (SAR) of **10-Methylundecanoic acid** analogs reveals key structural determinants for their biological activity, particularly their potential as anticancer agents. While direct SAR studies on a broad range of **10-Methylundecanoic acid** analogs are limited in the public domain, valuable insights can be drawn from studies on closely related structures, such as derivatives of 10-undecenoic acid. These studies provide a foundational understanding of how modifications to the fatty acid backbone and the introduction of various functional groups can modulate cytotoxic and other biological activities.

This guide compares the performance of different analogs, presenting supporting experimental data and detailed protocols to aid researchers in the fields of medicinal chemistry and drug development.

Comparative Analysis of Cytotoxic Activity

The cytotoxic effects of novel lipoconjugates of methyl 10-undecenoate with various phenolic acids have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. These derivatives showcase a range of activities, highlighting the significant impact of the conjugated phenolic acid moiety on their anticancer potential.

Compound ID	Phenolic Acid Moiety	MDA-MB-231 (Breast Cancer) IC50 (μM)	SKOV3 (Ovarian Cancer) IC50 (μM)	MCF7 (Breast Cancer) IC50 (μM)	DU 145 (Prostate Cancer) IC50 (μM)	HepG2 (Liver Cancer) IC50 (μM)
3a	Cinnamic acid	21.2 ± 0.31	99.2 ± 0.79	17.2 ± 0.23	25.4 ± 0.31	38.2 ± 0.42
3b	Coumaric acid	14.5 ± 0.26	31.5 ± 0.41	39.2 ± 0.45	81.6 ± 0.77	58.3 ± 0.61
3c	Caffeic acid	12.0 ± 0.28	38.9 ± 0.37	10.55 ± 0.27	13.0 ± 0.26	67.4 ± 0.59
3d	Ferulic acid	29.0 ± 0.36	32.2 ± 0.32	28.8 ± 0.36	56.7 ± 0.62	93.9 ± 0.85
3e	Sinapic acid	12.5 ± 0.25	38.3 ± 0.40	13.9 ± 0.22	28.8 ± 0.39	141.4 ± 0.98
Doxorubicin	(Reference Drug)	~0.7-0.8	~0.7-0.8	~0.7-0.8	~0.7-0.8	~0.7-0.8

Data sourced from a study on methyl 10-undecenoate-based lipoconjugates of phenolic acids.

[1][2]

Among the tested analogs, the caffeic acid conjugate (3c) demonstrated the most promising anticancer activity against MCF7, DU145, and MDA-MB-231 cell lines, with IC50 values of 10.55 μM, 13.0 μM, and 12.0 μM, respectively.[1] In contrast, all the synthesized derivatives exhibited lower anticancer activity when compared to the standard chemotherapy drug, doxorubicin.[1]

Structure-Activity Relationship Insights

The data suggests that the nature of the phenolic acid conjugated to the 10-undecenoate backbone plays a crucial role in determining the cytotoxic potency. The presence and number of hydroxyl groups on the aromatic ring of the phenolic acid appear to influence the activity. For instance, caffeic acid, which has two hydroxyl groups, generally shows higher potency compared to cinnamic acid (no hydroxyl groups) or coumaric and ferulic acids (one hydroxyl

group). This suggests that the hydroxyl groups may be involved in key interactions with biological targets, potentially through hydrogen bonding.

General studies on branched-chain fatty acids (BCFAs) have indicated that structural modifications such as the introduction of unsaturation and variations in the size of the branching group can significantly impact their anticancer activity. For instance, the incorporation of a cis-double bond into the alkyl chain of BCFAs has been shown to improve their anticancer potency. Conversely, increasing the size of the branching group tends to have an adverse effect on activity. These general principles can be valuable in guiding the design of novel **10-Methylundecanoic acid** analogs with enhanced therapeutic potential.

Experimental Protocols

Synthesis of Methyl 10-undecenoate-based Lipoconjugates of Phenolic Acids

The synthesis of the evaluated compounds involved a multi-step process.[\[1\]](#)

- **Methylation of 10-Undecenoic Acid:** 10-Undecenoic acid is treated with sulfuric acid in methanol to yield methyl 10-undecenoate.[\[1\]](#)
- **Thiol-ene Reaction:** The methyl 10-undecenoate is then subjected to a thiol-ene reaction with cysteamine hydrochloride.[\[1\]](#)
- **Amidation:** Finally, the resulting amine is amidated with different phenolic acids (caffeic, ferulic, sinapic, coumaric, and cinnamic acid) to produce the final lipoconjugate derivatives.[\[1\]](#)

Cytotoxicity Assay (MTT Assay)

The in vitro cytotoxicity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against a panel of human cancer cell lines.

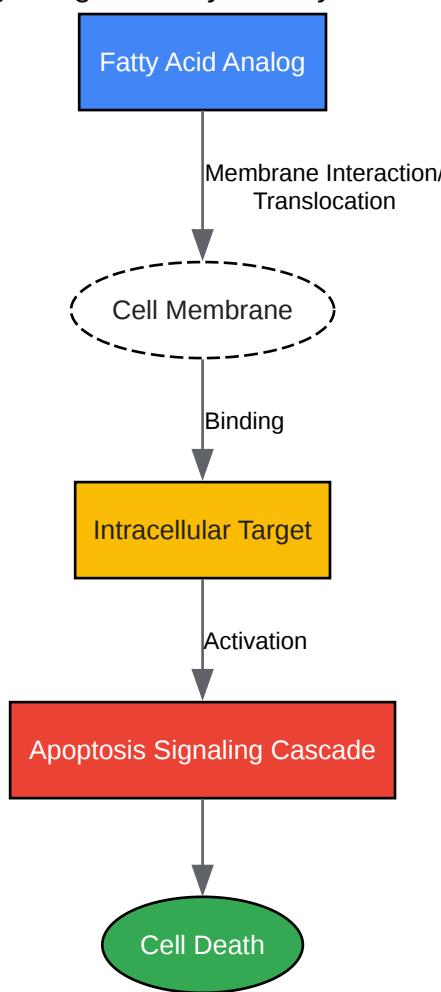
- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.

- Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
- Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated from the dose-response curves.

Visualizing Molecular Interactions and Workflows

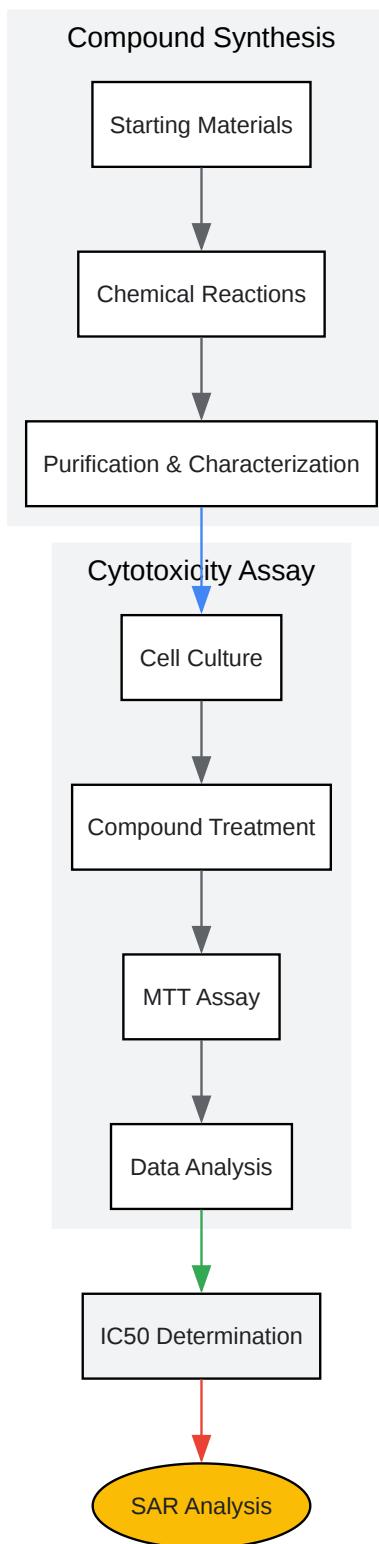
To better understand the potential mechanisms of action and the experimental processes, the following diagrams have been generated.

Hypothetical Signaling Pathway of a Cytotoxic Fatty Acid Analog

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Caption: Hypothetical signaling pathway of a cytotoxic fatty acid analog.

Experimental Workflow for Cytotoxicity Screening

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